molecular formula C27H34N4O3S B4316879 2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-5-BENZYL-4,6(1H,5H)-PYRIMIDINEDIONE

2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-5-BENZYL-4,6(1H,5H)-PYRIMIDINEDIONE

Cat. No.: B4316879
M. Wt: 494.7 g/mol
InChI Key: SMXLXDCIEKIMTA-UHFFFAOYSA-N
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Description

2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-5-BENZYL-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound that features a unique combination of adamantyl, piperazine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-5-BENZYL-4,6(1H,5H)-PYRIMIDINEDIONE involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically require the use of strong bases, such as potassium hydroxide, and catalysts like 18-crown-6 to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-5-BENZYL-4,6(1H,5H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-5-BENZYL-4,6(1H,5H)-PYRIMIDINEDIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-5-BENZYL-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of poly (ADP-ribose) polymerase, leading to increased DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-5-BENZYL-4,6(1H,5H)-PYRIMIDINEDIONE is unique due to its combination of adamantyl, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-5-benzyl-1H-pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3S/c32-23(17-35-26-28-24(33)22(25(34)29-26)13-18-4-2-1-3-5-18)30-6-8-31(9-7-30)27-14-19-10-20(15-27)12-21(11-19)16-27/h1-5,19-22H,6-17H2,(H,28,29,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXLXDCIEKIMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CSC2=NC(=O)C(C(=O)N2)CC3=CC=CC=C3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-5-BENZYL-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 2
Reactant of Route 2
2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-5-BENZYL-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 3
Reactant of Route 3
2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-5-BENZYL-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 4
Reactant of Route 4
2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-5-BENZYL-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 5
Reactant of Route 5
2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-5-BENZYL-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 6
Reactant of Route 6
2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-5-BENZYL-4,6(1H,5H)-PYRIMIDINEDIONE

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